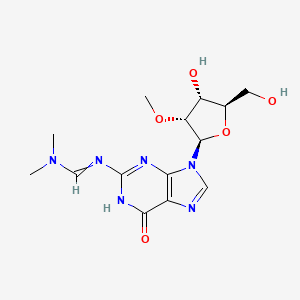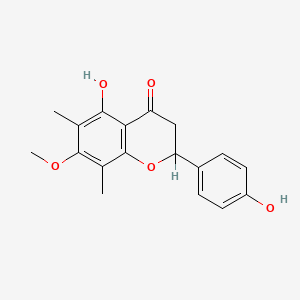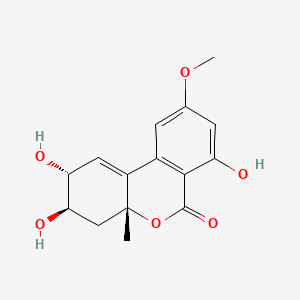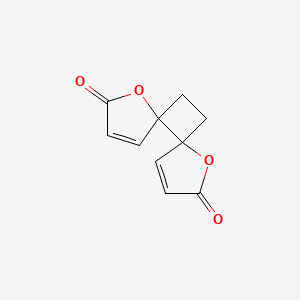
IMPERIALINE (3-alpha-Iodo-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IMPERIALINE (3-alpha-Iodo-) is cardioselective M2-cholinoblocking compound Semi-synthetic alkaloid, derived from base alkaloid Imperialine, isolated from the plant Petilium eduardi and P. raddeanae (Liliaceae fam.) It has M2 cholinoreceptors blocker activity
Applications De Recherche Scientifique
Applications in Engineering and Optimization
The Imperialist Competitive Algorithm (ICA) is derived from the field of human social evolution and is a part of swarm intelligence theory. Initially introduced in 2007 for continuous optimization problems, ICA has been extensively applied to discrete optimization problems in various engineering disciplines, particularly in industrial engineering. The applications of ICA have shown a statistically significant increase in research, addressing discrete optimization issues. It is anticipated that future research will continue exploring the potential of ICA in various domains, including engineering and optimization (Hosseini & Khaled, 2014).
Radiation and Carcinogenicity Studies
Radiation studies have identified that alpha particles, including 3-alpha-Iodo-, are a densely ionizing type of radiation with low penetration ability in living tissue. These particles have been associated with increased cancer risks at several anatomical sites when radionuclides that emit alpha or beta particles are internally deposited. Epidemiological evidence indicates a sharp increase in the risk of thyroid cancer linked to exposure to radioiodines, particularly iodine-131, during childhood and adolescence. The increased risk might be associated with factors such as higher milk intake per unit of body weight among children, a higher thyroid dose per unit of iodine-131 intake from milk, and a higher susceptibility per unit of thyroid dose (El Ghissassi et al., 2009).
Genetic Engineering and Xenotransplantation
Advancements in genetic engineering have allowed for the manipulation of genes across species, which is particularly relevant in xenotransplantation. Techniques for genetic engineering of swine have been aimed at avoiding naturally existing cellular and antibody responses to species-specific antigens. Genetically modified swine have shown potential to overcome both physiological and immunological barriers that have previously impeded xenotransplantation fields (Sachs & Galli, 2009).
Occupational Health and Chemical Exposure
Studies in occupational health, particularly in the petroleum industry, have been conducted to assess potential fetal risks associated with occupational exposure to chemicals, including imperialine compounds. The approach involves comparing chemical exposure levels from specific industries with levels reported in the literature associated with fetal risks. This proactive approach aims to inform workers and their families about the relative safety or risks of routine occupational exposures and mitigate misperceptions and fears related to teratogenic risks (McMartin & Koren, 1999).
Propriétés
Formule moléculaire |
C27H42NIO2 |
|---|---|
Poids moléculaire |
539.53 g/mol |
Apparence |
White microcrystalline powder |
Pureté |
50% (TLC [silicagel CSC in system: hexan-chloroform-methanol (10:1,5:1), Rf - 0,29]) |
Synonymes |
3α-iodo-20β-oxysevanin-6-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)

